Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate
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Overview
Description
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate is a chemical compound with the molecular formula C₉H₁₂ClNO₂S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-(chloromethyl)-1,3-thiazole with isopropyl acetate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial or anticancer effects. The thiazole ring can interact with various enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-(chloromethyl)benzoate
- 2-(Chloromethyl)-1,3-thiazole
- Isopropyl acetate
Uniqueness
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate is unique due to the combination of the thiazole ring and the chloromethyl group, which imparts distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYCXHUPTVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=NC(=CS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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